3-(Isonicotinoylhydrazonomethyl) Rifamycin
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Overview
Description
3-(Isonicotinoylhydrazonomethyl) Rifamycin, also known as this compound, is a useful research compound. Its molecular formula is C44H52N4O13 and its molecular weight is 844.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Semisynthetic Derivatives and Treatment Efficacy
Semisynthetic rifamycin derivatives like rifampicin are pivotal in treating tuberculosis and other bacterial infections. Enhancements in pharmacological properties have been achieved through modifications to the rifamycin core, as seen in rifampicin. A study examined the in vivo efficacy of semisynthetic analogues, specifically targeting Rifampicin-resistant pathogens, demonstrating the potential of these derivatives in treating resistant infections (Peek et al., 2020).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of rifamycins like rifampicin is crucial in their clinical application. A comprehensive study outlined the variable effects of food on absorption, the impact on enzyme systems, and the relation between drug efficacy, dosage, and administration interval, providing insights into optimal therapeutic strategies (Burman, Gallicano, & Peloquin, 2001).
Mechanisms of Action
Rifampicin, a semi-synthetic derivative, inhibits microbial growth by blocking cellular DNA-directed RNA polymerase. Studies have explored its effect on bacterial RNA synthesis and the potential cellular damage it causes in monolayer cultures, offering a deeper understanding of its mechanism of action (Pǎunescu, 1970).
Historical Development
The development of rifampicin, derived from rifamycins, reflects an extensive program of chemical modification. This process, leading to highly active derivatives, has been instrumental in advancing the therapeutic use of rifamycins against bacterial infections (Sensi, 1983).
Role in Anti-mycobacterial Agents
Rifamycins, including rifampicin, are significant in combating mycobacterial infections, such as tuberculosis. The exploration of their chemical biology has led to the development of modified derivatives with enhanced anti-mycobacterial activity (Baker et al., 1996).
Mechanism of Action
Target of Action
3-(Isonicotinoylhydrazonomethyl) Rifamycin, also known as 3-Formyl Rifamycin Isonicotinoyl Hydrazone, is a member of the Rifamycin class of antibiotics . The primary target of this compound is the RNA polymerase (RNAP) . RNAP is an enzyme that is responsible for synthesizing RNA from a DNA template, a crucial process in the transcription phase of protein synthesis .
Mode of Action
Rifamycins, including this compound, exhibit bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase . By binding to the RNAP, these antibiotics prevent the enzyme from adding more nucleotides to the growing RNA chain, thereby halting RNA synthesis and, consequently, protein synthesis .
Biochemical Pathways
The inhibition of RNAP disrupts the normal biochemical pathways of the bacteria. Since RNA is a key player in protein synthesis, blocking its formation effectively halts the production of proteins essential for bacterial growth and survival . This disruption in protein synthesis leads to the death of the bacteria .
Result of Action
The result of the action of this compound is the death of the bacteria. By inhibiting RNA synthesis, the compound prevents the bacteria from producing essential proteins, leading to their death .
Properties
IUPAC Name |
[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N4O13/c1-20-11-10-12-21(2)42(56)47-33-28(19-46-48-43(57)27-13-16-45-17-14-27)37(53)30-31(38(33)54)36(52)25(6)40-32(30)41(55)44(8,61-40)59-18-15-29(58-9)22(3)39(60-26(7)49)24(5)35(51)23(4)34(20)50/h10-20,22-24,29,34-35,39,50-54H,1-9H3,(H,47,56)(H,48,57)/b11-10-,18-15-,21-12-,46-19+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQBSBZAUBPDQB-NDEAKHTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NNC(=O)C5=CC=NC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/NC(=O)C5=CC=NC=C5)\C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N4O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90638275 |
Source
|
Record name | (8E,12Z,14Z,24Z)-5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-8-{[2-(pyridine-4-carbonyl)hydrazinyl]methylidene}-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90638275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13292-53-0 |
Source
|
Record name | (8E,12Z,14Z,24Z)-5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-8-{[2-(pyridine-4-carbonyl)hydrazinyl]methylidene}-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90638275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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